1-Amino-3-(dimethylamino)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

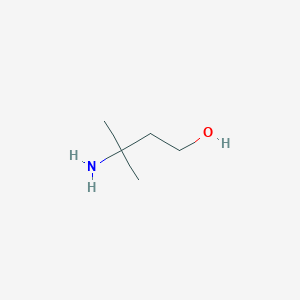

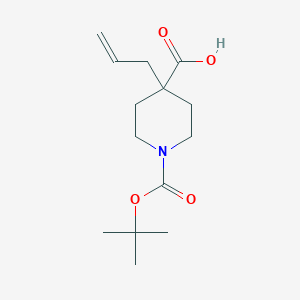

1-Amino-3-(dimethylamino)propan-2-ol, also known as 1-Dimethylamino-2-propanol (1DMA2P, DMAPH), is a tertiary amine and a dimethylamino-alcohol with a high boiling point . It is a potent protector against mechlorethamine cytotoxicity and an inhibitor of choline uptake .

Molecular Structure Analysis

The molecular formula of 1-Amino-3-(dimethylamino)propan-2-ol is C5H14N2O . The molecular weight is 118.18 .Physical And Chemical Properties Analysis

1-Amino-3-(dimethylamino)propan-2-ol is a liquid at room temperature . It has a predicted melting point of 17.23°C and a predicted boiling point of 182.3°C at 760 mmHg . The predicted density is 1.0 g/mL , and the refractive index is n20D 1.48 .Applications De Recherche Scientifique

Organic Synthesis

1-Amino-3-(dimethylamino)propan-2-ol is used as a building block in organic synthesis . It can be prepared by the addition of aqueous ammonia to propylene oxide .

Pharmaceuticals

This compound is an intermediate in the synthesis of a variety of pharmaceutical drugs . For example, under the name dimepranol, it is used as an active ingredient in some pharmaceutical formulations such as inosine pranobex .

Dyestuff

1-Amino-3-(dimethylamino)propan-2-ol is an important raw material and intermediate used in dyestuff .

Synthesis of Phthalocyanine Compounds

1-Dimethylamino-2-propanol, a similar compound, is used in the synthesis of novel unsymmetrical 2,3,9,10,16,17,23-heptakis (alkoxyl)-24-mono (dimethylaminoalkoxyl)phthalocyanine compounds .

Synthesis of Nickel (II) Aminoalkoxide

1-Dimethylamino-2-propanol is also used in the synthesis of homoleptic nickel (II) aminoalkoxide .

Buffering Agent

The isopropanolamines, including 1-Amino-3-(dimethylamino)propan-2-ol, are used as buffers . They are good solubilizers of oil and fat, so they are used to neutralize fatty acids and sulfonic acid-based surfactants .

Metalworking Fluid

Racemic 1-aminopropan-2-ol is typically used in metalworking fluid . It helps to reduce friction and heat between the workpiece and the cutting tool.

Waterborne Coatings

1-Amino-3-(dimethylamino)propan-2-ol is used in waterborne coatings . It helps to improve the performance of the coating by enhancing its adhesion and durability.

Personal Care Products

This compound is used in personal care products . It acts as a conditioning agent and helps to improve the texture and feel of the product.

Production of Titanium Dioxide and Polyurethanes

1-Amino-3-(dimethylamino)propan-2-ol is used in the production of titanium dioxide and polyurethanes . It acts as a catalyst in these processes, helping to speed up the reactions and improve the yield.

Synthesis of Hexylcaine

1-Aminopropan-2-ol, a similar compound, is used in the synthesis of Hexylcaine , a local anesthetic.

Biosynthesis

®-1-Aminopropan-2-ol is one of the components incorporated in the biosynthesis of cobalamin . The O-phosphate ester is produced from threonine by the enzyme Threonine-phosphate decarboxylase .

Synthesis of Aminoacetone

®-1-aminopropan-2-ol is metabolised to aminoacetone by the enzyme ®-aminopropanol dehydrogenase .

Adduct with Cobalt (II) 2,4-pentanedionate (acac)

1-Dimethylamino-2-propanol solution may be used in the synthesis of adduct with cobalt (II) 2,4-pentanedionate (acac) .

Safety And Hazards

The safety and hazards associated with 1-Amino-3-(dimethylamino)propan-2-ol are represented by the GHS07 symbol, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

1-amino-3-(dimethylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O/c1-7(2)4-5(8)3-6/h5,8H,3-4,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDAFVGPTLOALB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-(dimethylamino)propan-2-ol | |

CAS RN |

50411-39-7 |

Source

|

| Record name | 1-amino-3-(dimethylamino)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde](/img/structure/B112637.png)